

Application Note: Chiral Analysis of Racemic Methyl Efavirenz by LC-MS/MS

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Compound of Interest

Compound Name: *rac Methyl Efavirenz*

Cat. No.: B600911

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Abstract

This application note presents a detailed protocol for the chiral separation and quantification of racemic Methyl Efavirenz using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for the enantioselective analysis of this compound. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] The molecule contains a single chiral center, with the (S)-enantiomer being the active pharmaceutical ingredient.[2] The stereochemistry of pharmaceutical compounds is a critical consideration in drug development, as enantiomers can exhibit different pharmacological and toxicological profiles.[3] Methyl Efavirenz, a derivative of Efavirenz, also possesses a chiral center. Therefore, the ability to separate and quantify the individual enantiomers of racemic Methyl Efavirenz is essential for research and development purposes. This application note describes a highly selective and sensitive LC-MS/MS method for the chiral analysis of racemic Methyl Efavirenz.

Chemical Structure

Name: Methyl Efavirenz Molecular Formula: $C_{15}H_{11}ClF_3NO_2$ ^[4] Molecular Weight: 329.7 g/mol
^[4] Structure: (S)-6-chloro-4-(2-(1-methylcyclopropyl)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Experimental Protocol

Sample Preparation

A simple protein precipitation method is employed for the extraction of Methyl Efavirenz from plasma samples.

Materials:

- Human plasma
- Acetonitrile (ACN), HPLC grade
- Internal Standard (IS) solution (e.g., $^{13}C_6$ -Efavirenz)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Pipette 100 μ L of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of Internal Standard working solution.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chiral separation is achieved using a polysaccharide-based chiral stationary phase.

Parameter	Condition
LC System	High-Performance Liquid Chromatography (HPLC) system
Column	Chiral Stationary Phase Column (e.g., Lux Amylose-2, 5 µm, 4.6 x 250 mm)
Mobile Phase	A: 0.1% Formic Acid in Water B: Acetonitrile
Gradient	Isocratic, 55:45 (A:B)
Flow Rate	1.0 mL/min
Column Temperature	25°C
Injection Volume	10 µL

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Parameter	Condition
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow	Desolvation: 800 L/hr, Cone: 50 L/hr
MRM Transitions	Methyl Efavirenz: m/z 328.1 > 284.1 (Quantifier), m/z 328.1 > 244.1 (Qualifier)IS: m/z 320.2 > 249.9
Collision Energy	Optimized for each transition

Quantitative Data

The following tables summarize the expected quantitative performance of the method.

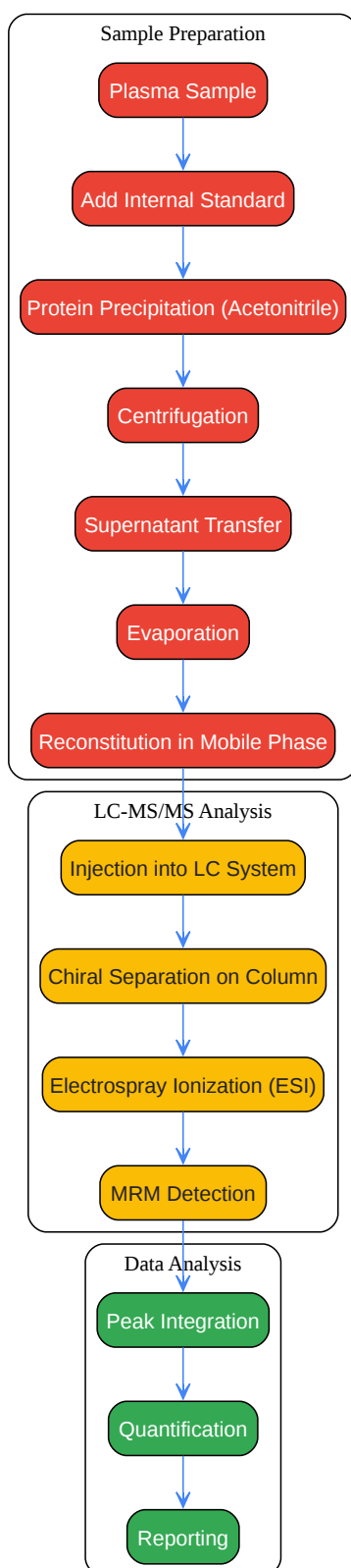
Table 1: Chromatographic Parameters

Compound	Retention Time (min)
(R)-Methyl Efavirenz	~ 8.5
(S)-Methyl Efavirenz	~ 10.2
Internal Standard	~ 9.8

Table 2: Method Validation Parameters

Parameter	Result
Linearity Range	1 - 2500 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Accuracy (% Recovery)	90 - 110%

Experimental Workflow



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Caption: Experimental workflow for LC-MS/MS analysis of **rac Methyl Efavirenz**.

Conclusion

The described LC-MS/MS method provides a robust and sensitive tool for the chiral separation and quantification of racemic Methyl Efavirenz. This application note offers a comprehensive protocol that can be readily implemented in a research or drug development laboratory setting. The use of a chiral stationary phase in combination with tandem mass spectrometry ensures high selectivity and low detection limits, making it suitable for a wide range of applications, including pharmacokinetic and metabolism studies.

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